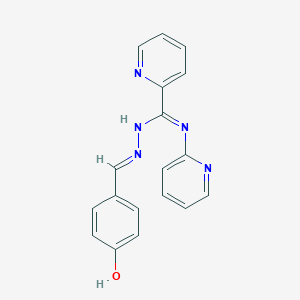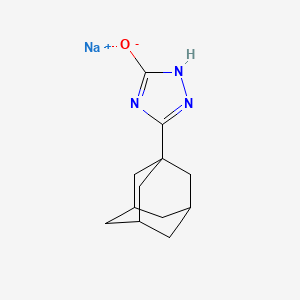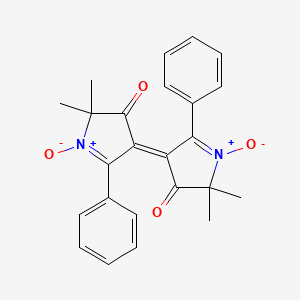![molecular formula C20H16Cl2N2O4 B3737044 N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3737044.png)
N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide
Übersicht
Beschreibung
N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied in scientific research. This compound was developed as a potential therapeutic agent for cystic fibrosis, a genetic disorder that affects the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has been found to inhibit the activity of CFTR, which can lead to improved lung function in individuals with cystic fibrosis.
Wirkmechanismus
N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide(inh)-172 works by inhibiting the activity of this compound, a protein that regulates the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, mutations in the this compound gene can lead to the production of a defective this compound protein. This defective protein is unable to regulate the transport of chloride ions, which can lead to the buildup of thick, sticky mucus in the lungs and other organs. This compound(inh)-172 inhibits the activity of this compound, which can lead to improved lung function in individuals with cystic fibrosis.
Biochemical and Physiological Effects
This compound(inh)-172 has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound(inh)-172 can inhibit the activity of this compound in a dose-dependent manner. In addition, this compound(inh)-172 has been found to reduce the production of pro-inflammatory cytokines in lung epithelial cells. Physiological studies have shown that this compound(inh)-172 can improve lung function in individuals with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide(inh)-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has been extensively studied in scientific research and has been found to be effective in inhibiting the activity of this compound. However, there are also limitations to using this compound(inh)-172 in lab experiments. It is a potent inhibitor that can have off-target effects, which can lead to unintended consequences. In addition, its efficacy in vivo has not been fully established.
Zukünftige Richtungen
There are several future directions for the study of N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide(inh)-172. One area of research is the development of more potent and selective inhibitors of this compound. Another area of research is the study of the off-target effects of this compound(inh)-172 and the development of strategies to minimize these effects. In addition, there is a need for further studies to establish the efficacy of this compound(inh)-172 in vivo and its potential therapeutic applications in other diseases, such as COPD and asthma.
Wissenschaftliche Forschungsanwendungen
N-{2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research has been in the treatment of cystic fibrosis. This compound(inh)-172 has been found to inhibit the activity of this compound, which can lead to improved lung function in individuals with cystic fibrosis. In addition, this compound(inh)-172 has also been studied in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-2-27-17-8-5-12(10-15(17)22)19(25)23-13-6-7-16(14(21)11-13)24-20(26)18-4-3-9-28-18/h3-11H,2H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCPPAYBRIJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B3736970.png)

![5,5-diethyl-2-[(3-hydroxypropyl)imino]dihydro-4,6(1H,5H)-pyrimidinedione hydrochloride](/img/structure/B3736977.png)


![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)phenylalanine](/img/structure/B3736997.png)

![2-(cyclopropylmethyl)-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3737019.png)
![1-[3-cyclopentyl-5-(5-methoxy-1H-indol-2-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B3737029.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3737031.png)
![3-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3737036.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]benzamide](/img/structure/B3737043.png)
![2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B3737051.png)
![4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3737057.png)
